Methylprednisolone hemisuccinate
Overview
Description
Methylprednisolone hemisuccinate is a water-soluble ester of methylprednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties . It is commonly used to treat severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Mechanism of Action
Target of Action
Methylprednisolone hemisuccinate is a synthetic glucocorticoid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating the immune response and inflammation .
Mode of Action
This compound, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor . This binding results in the formation of a glucocorticoid-receptor complex, which can then translocate to the nucleus and regulate the transcriptional activity of target genes . This interaction leads to changes in gene expression, resulting in a wide array of physiological effects .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor influences several biochemical pathways. It modulates carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis . Moreover, it affects cardiovascular, immunologic, musculoskeletal, endocrine, and neurologic physiology .
Pharmacokinetics
This compound exhibits linear pharmacokinetics and shows no dose dependency . It is primarily metabolized in the liver, with some metabolism occurring in the kidneys and tissues . The elimination half-life of methylprednisolone is between 1.8 and 2.6 hours , and it is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are vast due to its wide distribution of glucocorticoid receptors. It primarily suppresses the immune system’s response and decreases inflammation . This makes it effective in treating a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (oral, intramuscular, intra-articular, intravenous) can affect its bioavailability . Additionally, factors such as the patient’s age, liver function, and presence of other diseases can influence the drug’s metabolism and excretion . It’s also worth noting that the drug’s efficacy can be affected by the patient’s individual response, which can be influenced by genetic factors .
Biochemical Analysis
Biochemical Properties
Methylprednisolone Hemisuccinate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It interacts with glucocorticoid receptors in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of various genes involved in inflammatory responses .
Cellular Effects
This compound exerts its effects on various types of cells, influencing cell function. It suppresses virtually every component of the inflammatory process, inhibits the synthesis of interleukins and numerous other proinflammatory cytokines, suppresses cell-mediated immunity, reduces complement synthesis, and decreases production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression. It acts as a glucocorticoid receptor agonist, with a higher affinity to glucocorticoid receptors than to mineralocorticoid receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is rapidly and completely hydrolyzed to methylprednisolone with a half-life of 10 minutes . It undergoes rapid and reversible metabolism with methylprednisone .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in rabbits, the bioavailability of methylprednisolone (the active moiety) from its hydrosoluble ester, methylprednisolone sodium succinate, is only 50% after intravenous administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, kidney, and tissues via the CYP3A4 enzyme . The metabolic pathways differing between the two groups over time included galactose metabolism, glucose and gluconeogenesis, N-glycan metabolism, and prostaglandin formation from arachidonate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is primarily metabolized in the liver, but also in the kidney and tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it binds to glucocorticoid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of various genes .
Preparation Methods
Methylprednisolone hemisuccinate is synthesized through an esterification reaction between succinic anhydride and methylprednisolone in the presence of an alkaline catalyst . The reaction typically involves dissolving succinic anhydride in a non-protonic solvent, adding methylprednisolone, and then introducing an alkaline catalyst such as triethylamine. The reaction is carried out at a controlled temperature, followed by purification steps to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Methylprednisolone hemisuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, methylprednisolone.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Methylprednisolone hemisuccinate has a wide range of scientific research applications:
Biology: It is studied for its effects on cellular processes, including inflammation and immune response modulation.
Comparison with Similar Compounds
Methylprednisolone hemisuccinate is similar to other corticosteroids, such as prednisolone and dexamethasone. it has unique properties that make it distinct:
Methylprednisolone: While both compounds have similar anti-inflammatory effects, methylprednisolone hemisuccinate is more water-soluble, making it suitable for intravenous administration.
Prednisolone: Methylprednisolone hemisuccinate has a higher affinity for glucocorticoid receptors and a longer duration of action compared to prednisolone.
Dexamethasone: Methylprednisolone hemisuccinate has a different side effect profile and is often preferred in situations where rapid onset of action is required.
Similar compounds include methylprednisolone sodium succinate, prednisolone, and dexamethasone .
Properties
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXEJJVJRTNOW-XYMSELFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2375-03-3 (mono-hydrochloride salt) | |
Record name | Methylprednisolone Hemisuccinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183466 | |
Record name | 6-Methylprednisolone hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-57-5 | |
Record name | Methylprednisolone succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone Hemisuccinate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone hemisuccinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Methylprednisolone hemisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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